1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone) 1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone) UNC1079 is an analog of UNC1215, the selective L3MBTL3 domain inhibitor. UNC1079 is a 1,000-fold weaker than UNC1215 as a L3MBTL3 domain inhibitor. This compound is intended for use as a negative control in cellular studies. See the Structural Genomics Consortium (SGC) website for more information.
UNC1079 is an analog of UNC1215, the selective L3MBTL3 domain inhibitor. UNC1079 is a 1,000-fold weaker than UNC1215 as a L3MBTL3 domain inhibitor.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0546360
InChI: InChI=1S/C28H42N4O2/c33-27(31-19-11-25(12-20-31)29-15-3-1-4-16-29)23-7-9-24(10-8-23)28(34)32-21-13-26(14-22-32)30-17-5-2-6-18-30/h7-10,25-26H,1-6,11-22H2
SMILES: C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)N4CCC(CC4)N5CCCCC5
Molecular Formula: C28H42N4O2
Molecular Weight: 466.7 g/mol

1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone)

CAS No.:

Cat. No.: VC0546360

Molecular Formula: C28H42N4O2

Molecular Weight: 466.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone) -

Specification

Description UNC1079 is an analog of UNC1215, the selective L3MBTL3 domain inhibitor. UNC1079 is a 1,000-fold weaker than UNC1215 as a L3MBTL3 domain inhibitor. This compound is intended for use as a negative control in cellular studies. See the Structural Genomics Consortium (SGC) website for more information.
UNC1079 is an analog of UNC1215, the selective L3MBTL3 domain inhibitor. UNC1079 is a 1,000-fold weaker than UNC1215 as a L3MBTL3 domain inhibitor.
Molecular Formula C28H42N4O2
Molecular Weight 466.7 g/mol
IUPAC Name [4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-piperidin-1-ylpiperidin-1-yl)methanone
Standard InChI InChI=1S/C28H42N4O2/c33-27(31-19-11-25(12-20-31)29-15-3-1-4-16-29)23-7-9-24(10-8-23)28(34)32-21-13-26(14-22-32)30-17-5-2-6-18-30/h7-10,25-26H,1-6,11-22H2
Standard InChI Key HOUMUCTZMMLNTR-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)N4CCC(CC4)N5CCCCC5
Canonical SMILES C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)N4CCC(CC4)N5CCCCC5
Appearance Solid powder

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